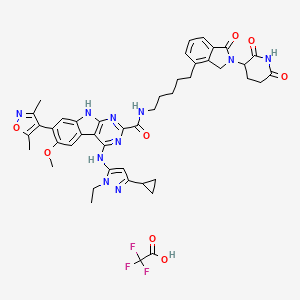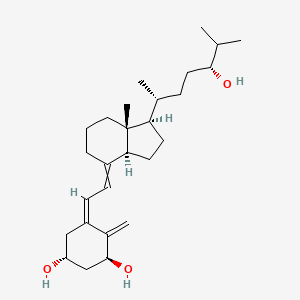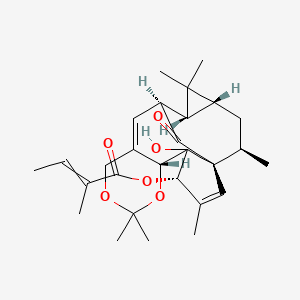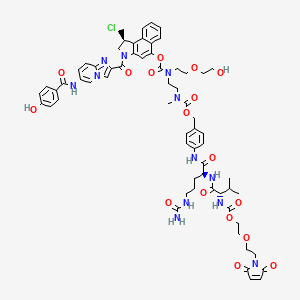
SOS1 activator 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SOS1 activator 17 is a small molecule activator of the guanine nucleotide exchange factor Son of Sevenless homologue 1 (SOS1). This compound is known for its ability to modulate RAS signaling in vitro, making it a valuable tool in the study of cellular signaling networks and cancer research .
Métodos De Preparación
The synthetic routes and reaction conditions for SOS1 activator 17 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent coupling. The detailed synthetic route is typically proprietary information held by the manufacturers, but it generally involves the use of advanced organic synthesis techniques .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This would include optimizing reaction conditions, purification processes, and quality control measures to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
SOS1 activator 17 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
SOS1 activator 17 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of guanine nucleotide exchange and the role of SOS1 in cellular signaling pathways.
Biology: It helps in understanding the biological functions of SOS1 and its interactions with other proteins in the cell.
Medicine: It is used in cancer research to investigate the role of SOS1 in the activation of RAS proteins and the development of targeted therapies for RAS-driven cancers.
Mecanismo De Acción
SOS1 activator 17 exerts its effects by binding to the catalytic domain of SOS1, thereby enhancing its guanine nucleotide exchange factor activity. This leads to an increase in the conversion of GDP-bound RAS to GTP-bound RAS, which in turn activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways. These pathways are essential for cell survival and proliferation .
Comparación Con Compuestos Similares
SOS1 activator 17 is unique in its ability to specifically activate SOS1 and modulate RAS signaling. Similar compounds include:
VUBI1: Another potent activator of SOS1 with unique effects on the KRAS pathway.
MRTX0902: A selective and potent SOS1 inhibitor that disrupts the KRAS:SOS1 protein-protein interaction.
These compounds highlight the diversity of approaches in targeting the SOS1/RAS pathway, with this compound standing out for its specific activation of SOS1 .
Propiedades
Fórmula molecular |
C26H27Cl2N5O |
|---|---|
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)-1-[2-[(5-chloro-1H-indol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one |
InChI |
InChI=1S/C26H27Cl2N5O/c27-19-2-4-24-22(6-19)16(9-30-24)10-32-11-17-13-33(14-18(17)12-32)26(34)23(29)5-15-8-31-25-7-20(28)1-3-21(15)25/h1-4,6-9,17-18,23,30-31H,5,10-14,29H2/t17?,18?,23-/m1/s1 |
Clave InChI |
VSYAAFJHDSVRBY-QPFKGPCDSA-N |
SMILES isomérico |
C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)[C@@H](CC5=CNC6=C5C=CC(=C6)Cl)N |
SMILES canónico |
C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)C(CC5=CNC6=C5C=CC(=C6)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)

![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)
![1-[7-[[2-[4-(4-ethylpiperazin-1-yl)anilino]pyridin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B15073916.png)

![[(1S)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea](/img/structure/B15073925.png)
![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15073933.png)
![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2R)-1-[(2R)-2-cyclohexyl-2-[[(2R)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B15073939.png)
